Cas no 1376003-60-9 (4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride)

4-アミノシクロペント-2-エン-1-カルボン酸塩酸塩は、環状アミノ酸の一種であり、医薬品中間体や生化学研究における重要な構築ブロックとして利用されています。その特徴的なシクロペンテン骨格とアミノ基、カルボキシル基を有する構造は、立体選択的合成や生理活性化合物の設計において高い有用性を示します。塩酸塩形態であるため、取り扱いやすく安定性に優れています。また、この化合物は創薬研究においてリガンド設計やペプチドミメティック開発の際に重要な役割を果たす可能性を秘めており、特に神経科学分野での応用が期待されています。

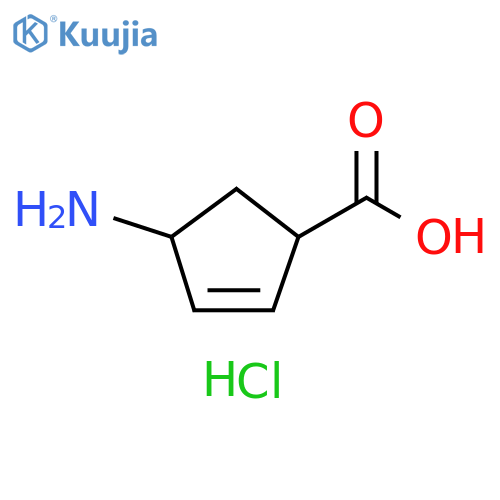

1376003-60-9 structure

商品名:4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Cyclopentene-1-carboxylic acid, 4-amino-, hydrochloride (1:1)

- 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

- 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride

-

- インチ: 1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H

- InChIKey: JYDJHYGBXSCMJL-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(N)C1)(=O)O.Cl

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-100170-2.5g |

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |

1376003-60-9 | 95% | 2.5g |

$558.0 | 2023-10-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00975260-5g |

4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride |

1376003-60-9 | 95% | 5g |

¥4738.0 | 2023-04-02 | |

| Enamine | EN300-100170-1.0g |

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |

1376003-60-9 | 95% | 1g |

$284.0 | 2023-06-10 | |

| Enamine | EN300-100170-0.1g |

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |

1376003-60-9 | 95% | 0.1g |

$73.0 | 2023-10-28 | |

| Enamine | EN300-100170-0.25g |

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |

1376003-60-9 | 95% | 0.25g |

$105.0 | 2023-10-28 | |

| Enamine | EN300-100170-1g |

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |

1376003-60-9 | 95% | 1g |

$284.0 | 2023-10-28 | |

| 1PlusChem | 1P019UK6-100mg |

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |

1376003-60-9 | 91% | 100mg |

$142.00 | 2025-03-04 | |

| Enamine | EN300-100170-10g |

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |

1376003-60-9 | 95% | 10g |

$1224.0 | 2023-10-28 | |

| A2B Chem LLC | AV38326-50mg |

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |

1376003-60-9 | 95% | 50mg |

$84.00 | 2024-04-20 | |

| Enamine | EN300-100170-0.05g |

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |

1376003-60-9 | 95% | 0.05g |

$46.0 | 2023-10-28 |

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1376003-60-9 (4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride) 関連製品

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量